molecular formula C7H8N2O2 B1314800 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde CAS No. 623565-63-9

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

Cat. No. B1314800
M. Wt: 152.15 g/mol
InChI Key: HRVCHPXADXEUPW-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde is a chemical compound with the following properties:



  • Empirical Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>

  • Molecular Weight : 168.15 g/mol

  • Structure : It contains a pyrazolo-oxazine ring system with an aldehyde functional group.



Synthesis Analysis

The synthetic methods for preparing this compound are not widely documented. However, it likely involves the condensation of appropriate precursors to form the pyrazolo-oxazine core, followed by oxidation to introduce the aldehyde group. Further research is needed to explore specific synthetic routes.



Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde consists of a six-membered pyrazole ring fused with a seven-membered oxazine ring. The aldehyde group is attached to one of the carbon atoms in the pyrazole ring. The arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis

The reactivity of this compound likely involves reactions typical of aldehydes and heterocyclic compounds. Potential reactions include:



  • Nucleophilic Addition : The aldehyde group can react with nucleophiles (such as amines or hydrazines) to form imines or hydrazones.

  • Cyclization : The compound may undergo intramolecular cyclization reactions to form other heterocyclic structures.

  • Oxidation : The aldehyde functionality can be oxidized to a carboxylic acid or other functional groups.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in organic solvents (e.g., DMSO, ethanol)

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • UV-Vis Absorption : Absorption bands in the UV-Vis spectrum can provide insights into its electronic structure.


Scientific Research Applications

Synthetic Pathways and Building Blocks

The compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde and its derivatives serve as versatile synthetic building blocks in organic chemistry, enabling the construction of complex heterocyclic compounds. Notably, these compounds are synthesized from commercially available pyrazoles through a series of steps that optimize for regiocontrolled construction, yielding high yields of desired products. This synthetic versatility is crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science (Lindsay-Scott & Rivlin-Derrick, 2019).

Novel Heterocycles and Biological Screening

The ability to generate novel heterocycles from 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde derivatives expands the substrate scope for biological screening. The creation of unique heterocyclic compounds through efficient synthetic methods, such as base-mediated one-pot heterocyclization, contributes to the discovery of new molecules with potential biological activities. These advancements not only enrich the chemical space but also provide new candidates for drug discovery and other biologically relevant applications (Avila, Solano, Haddadin, & Kurth, 2011).

Antimicrobial and Antifungal Activities

The synthesis of 2-pyrazolines and other derivatives from 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde has shown promising results in antimicrobial and antifungal screenings. These compounds, bearing benzenesulfonamide moieties and other functional groups, have been evaluated against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showcasing the potential for developing new antimicrobial agents from these synthetic pathways (Hassan, 2013).

Safety And Hazards


  • Hazard Class : Acute Toxicity (Oral)

  • Signal Word : Warning

  • Precautionary Statements : Avoid ingestion, and handle with care.

  • Storage Class Code : Combustible Solids


Future Directions

Research on 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or biological probe.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Mechanistic Studies : Elucidate its interactions with biological targets.


Please note that while some information is available, further research is essential to fully understand the compound’s properties and potential applications123.


properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVCHPXADXEUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474375
Record name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

CAS RN

623565-63-9
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

To the stirred solution of 2,3-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol (2.08 g, 13.5 mmol) in 60 ml of CH3Cl was added 9.38 g of MnO2. The suspension was refluxed for 2 hour under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was concentrated to give yellow oil. The product was purified by chromatography. 2.15 g of the product was obtained (78%).
Name
2,3-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9.38 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

Citations

For This Compound
1
Citations
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org

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